An In-depth Technical Guide to 2-Propyl-D-proline: Structure, Properties, and Synthetic Considerations
An In-depth Technical Guide to 2-Propyl-D-proline: Structure, Properties, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Propyl-D-proline is a derivative of the non-proteinogenic amino acid D-proline, characterized by the presence of a propyl group at the C2 position of the pyrrolidine ring. This modification introduces a quaternary stereocenter, which can significantly influence the molecule's conformational properties and its potential interactions with biological targets. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of 2-Propyl-D-proline. Due to the limited availability of experimental data for this specific compound, this guide combines data from its parent compound, D-proline, with predicted values and general knowledge of 2-alkyl-proline derivatives to offer a thorough profile for research and drug development purposes.
Chemical Structure and Identifiers
The fundamental structure of 2-Propyl-D-proline features a pyrrolidine ring with a carboxylic acid group and a propyl group attached to the alpha-carbon (C2). The "D" designation indicates the stereochemistry at this alpha-carbon.
| Identifier | Value |
| IUPAC Name | (2R)-2-propylpyrrolidine-2-carboxylic acid |
| Molecular Formula | C₈H₁₅NO₂ |
| Canonical SMILES | CCC[C@]1(CCCN1)C(=O)O |
| InChI | InChI=1S/C8H15NO2/c1-2-3-8(7(10)11)5-4-6-9-8/h9H,2-6H2,1H3,(H,10,11)/t8-/m1/s1 |
| InChIKey | Not available |
| CAS Number | Not available |
Physicochemical Properties
| Property | D-proline (Experimental) | 2-Propyl-D-proline (Predicted) |
| Molecular Weight | 115.13 g/mol [1] | 157.21 g/mol |
| Melting Point | 221 °C (decomposes)[1] | Not available |
| Boiling Point | Not available | Not available |
| Water Solubility | 1620 g/L at 20°C[2] | Moderately soluble |
| pKa (acidic) | 1.99 | ~2 |
| pKa (basic) | 10.60 | ~10.5 |
| LogP | -2.5[1] | ~ -0.5 |
Synthesis and Experimental Protocols
Specific, detailed experimental protocols for the synthesis of 2-Propyl-D-proline are not widely published. However, the synthesis of 2-alkyl-proline derivatives is a topic of interest in organic chemistry and drug discovery.[3] General approaches to synthesizing such compounds often involve the stereoselective alkylation of proline derivatives.
A common strategy involves the use of a chiral auxiliary to direct the stereoselective alkylation at the C2 position of a proline scaffold. Another approach is the asymmetric synthesis from acyclic precursors, followed by cyclization to form the pyrrolidine ring. The synthesis of 2-methylproline, a closely related analog, has been reported in the literature and can serve as a starting point for developing a synthetic route to 2-Propyl-D-proline.[4]
General Synthetic Workflow:
Caption: A generalized workflow for the synthesis of 2-alkyl-D-proline derivatives.
Biological Activity and Signaling Pathways
There is currently no specific information available in the public domain regarding the biological activity or associated signaling pathways of 2-Propyl-D-proline. However, proline and its analogs are known to play significant roles in various biological processes.[5][6] Proline itself is a unique proteinogenic amino acid that influences protein structure due to its rigid cyclic side chain.[7]
The introduction of an alkyl group at the C2 position can have several effects:
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Conformational Restriction: The quaternary center further restricts the conformational flexibility of the pyrrolidine ring, which can impact how the molecule fits into a binding pocket of a protein.
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Lipophilicity: The propyl group increases the lipophilicity of the molecule compared to proline, which can affect its membrane permeability and interactions with hydrophobic regions of proteins.
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Stereoelectronic Effects: The stereochemistry at the C2 position will be critical for any specific biological interactions.
Given that D-amino acids are found in various organisms and can have distinct biological roles from their L-enantiomers, 2-Propyl-D-proline could potentially interact with enzymes, receptors, or transporters in a stereospecific manner.[8]
Hypothetical Relationship to Proline Metabolism:
The diagram below illustrates the general metabolic context of proline and where a synthetic analog like 2-Propyl-D-proline would exist as an external chemical entity that might influence these pathways.
Caption: Relationship of 2-Propyl-D-proline to endogenous proline metabolism.
Conclusion
2-Propyl-D-proline is a synthetically accessible, yet understudied, derivative of D-proline. While experimental data on its properties and biological activity are scarce, its structural features suggest it could be a valuable tool in chemical biology and drug discovery. The increased lipophilicity and conformational rigidity conferred by the 2-propyl group make it an interesting candidate for probing protein binding sites and developing novel therapeutics. Further experimental investigation into its synthesis, physicochemical properties, and biological effects is warranted to fully elucidate its potential. Researchers interested in this compound should consider the general synthetic strategies for 2-alkyl-proline derivatives as a starting point for their work.
References
- 1. D-Proline | C5H9NO2 | CID 8988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. D-Proline, 99% | Fisher Scientific [fishersci.ca]
- 3. benthamdirect.com [benthamdirect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Proline Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Proline Derivatives and Analogs [merckmillipore.com]
- 8. go.drugbank.com [go.drugbank.com]
